molecular formula C19H30N2O2 B12958606 tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate

tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate

Cat. No.: B12958606
M. Wt: 318.5 g/mol
InChI Key: YKBYYVMDYLZHQR-CKDBGZEDSA-N
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Description

tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenylethylamino group attached to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methyl and phenylethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Uniqueness: tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is unique due to the presence of the phenylethylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the piperidine ring.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl 3-methyl-4-[[(1S)-1-phenylethyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14?,15-,17?/m0/s1

InChI Key

YKBYYVMDYLZHQR-CKDBGZEDSA-N

Isomeric SMILES

CC1CN(CCC1N[C@@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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